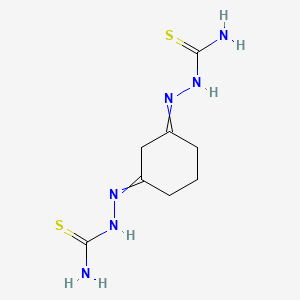
2,2'-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and hydrazine carbothioamide groups
Méthodes De Préparation
The synthesis of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) typically involves the reaction of cyclohexane-1,3-dione with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cycloaddition: It can also undergo cycloaddition reactions, forming new ring structures under specific conditions.
Applications De Recherche Scientifique
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparaison Avec Des Composés Similaires
2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) can be compared with other similar compounds, such as:
Cyclohexane-1,3-dione derivatives: These compounds share a similar cyclohexane ring structure but differ in their functional groups and reactivity.
Hydrazinecarbothioamide derivatives: These compounds have similar hydrazine carbothioamide groups but may vary in their overall structure and applications .
The uniqueness of 2,2’-(Cyclohexane-1,3-diylidene)di(hydrazine-1-carbothioamide) lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
59871-53-3 |
|---|---|
Formule moléculaire |
C8H14N6S2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
[[3-(carbamothioylhydrazinylidene)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C8H14N6S2/c9-7(15)13-11-5-2-1-3-6(4-5)12-14-8(10)16/h1-4H2,(H3,9,13,15)(H3,10,14,16) |
Clé InChI |
WDAMBCODUKCWLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NNC(=S)N)CC(=NNC(=S)N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)

